Bis-aminooxy-PEG3
Overview
Description
Bis-aminooxy-PEG3 is a polyethylene glycol derivative containing two aminooxy groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The hydrophilic polyethylene glycol spacer in this compound increases its solubility in aqueous media, making it a valuable tool in bioconjugation and drug delivery applications .
Mechanism of Action
Target of Action
Bis-aminooxy-PEG3 is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound (via PROTACs) can selectively degrade specific proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the compound and its ability to form PROTACs Additionally, the presence of other molecules could potentially interfere with its binding to the E3 ligase or the target protein
Biochemical Analysis
Biochemical Properties
Bis-aminooxy-PEG3 plays a significant role in biochemical reactions, particularly in bioconjugation . The aminooxy groups interact with aldehydes to form oxime bonds . If a reductant is used, it will form a hydroxylamine linkage .
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which can influence cell function
Molecular Mechanism
The molecular mechanism of this compound primarily involves its aminooxy groups. These groups can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This ability to form bonds with aldehydes is a key aspect of its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-aminooxy-PEG3 typically involves the reaction of polyethylene glycol with aminooxy compoundsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Bis-aminooxy-PEG3 undergoes several types of chemical reactions, including:
Oxidation: The aminooxy groups can be oxidized to form nitroso compounds.
Substitution: The aminooxy groups react with aldehydes and ketones to form stable oxime linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The reaction with aldehydes and ketones typically occurs under mild acidic conditions to form oxime linkages.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Oxime linkages.
Scientific Research Applications
Bis-aminooxy-PEG3 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Bis-aminooxy-PEG4: Contains an additional ethylene glycol unit, providing a longer spacer.
Bis-aminooxy-PEG8: Contains multiple ethylene glycol units, offering even greater flexibility and solubility.
Uniqueness: Bis-aminooxy-PEG3 is unique due to its optimal balance of hydrophilicity and flexibility, making it highly effective in bioconjugation and drug delivery applications. Its specific length and functional groups provide a versatile platform for the synthesis of various bioconjugates and PROTACs .
Properties
IUPAC Name |
O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEJMPNILLCRBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.